molecular formula C4H2FNO2S B3336530 2-Fluoro-5-nitrothiophene CAS No. 29669-48-5

2-Fluoro-5-nitrothiophene

Cat. No.: B3336530
CAS No.: 29669-48-5
M. Wt: 147.13 g/mol
InChI Key: VFLPMPYAUPRKDX-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrothiophene is a useful research compound. Its molecular formula is C4H2FNO2S and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-nitrothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-nitrothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLPMPYAUPRKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312522
Record name 2-Fluoro-5-nitrothiophene
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Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29669-48-5
Record name 2-Fluoro-5-nitrothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29669-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-nitrothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Research Applications of 2-Fluoro-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-nitrothiophene (CAS: 29669-48-5) is a highly specialized heterocyclic building block utilized primarily in medicinal chemistry and materials science. Its utility stems from the extreme polarization of the thiophene ring: the electron-withdrawing nitro group at the C5 position activates the C2-fluorine bond, making it an exceptional substrate for Nucleophilic Aromatic Substitution (


) . This guide details its physicochemical profile, reaction mechanisms, and experimental protocols for research applications.[1]

Part 1: Chemical Identity & Physicochemical Profile

Identification Data
ParameterDetail
Chemical Name 2-Fluoro-5-nitrothiophene
CAS Registry Number 29669-48-5
Molecular Formula

Molecular Weight 147.13 g/mol
SMILES Fc1ccc(s1)=O
Structure Class Halogenated Nitro-Heterocycle
Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, specific thermodynamic data is often extrapolated from its chloro-analog (2-Chloro-5-nitrothiophene).

PropertyValue / EstimateContext for Researchers
Physical State Solid (Low-melting) or OilOften isolates as a pale yellow crystalline solid or oil depending on purity.
Melting Point Est. 20–30 °CLower than the chloro-analog (MP ~48°C) due to weaker intermolecular forces of fluorine.
Boiling Point Est. 80–90 °C @ 1 mmHgHigh vacuum distillation is required to prevent thermal decomposition.
Solubility DCM, THF, TolueneHighly soluble in polar aprotic and non-polar organic solvents. Insoluble in water.
Stability Light & Moisture SensitiveStore under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 2: Reactivity & Mechanistic Insight

The "Fluorine Effect" in

Researchers often intuitively expect the C-F bond to be inert due to its high bond dissociation energy (~485 kJ/mol). However, in


 reactions, 2-Fluoro-5-nitrothiophene reacts significantly faster  than its chloro- or bromo- counterparts.

Mechanistic Causality:

  • Rate-Determining Step: The attack of the nucleophile to form the Meisenheimer complex is the rate-determining step, not the breaking of the carbon-halogen bond.

  • Inductive Stabilization: The high electronegativity of fluorine pulls electron density away from the C2 carbon, lowering the energy barrier for the incoming nucleophile and stabilizing the anionic intermediate (Meisenheimer complex).

  • Leaving Group Ability: Once the complex forms, the restoration of aromaticity drives the rapid expulsion of the fluoride ion.

Visualization: Reaction Mechanism

The following diagram illustrates the reaction pathway with a secondary amine (e.g., Morpholine), highlighting the critical Meisenheimer intermediate.

SNAr_Mechanism Substrate 2-Fluoro-5-nitrothiophene (Electrophile) TS_Attack Transition State 1 (Nucleophilic Attack) Substrate->TS_Attack Mix in Polar Aprotic Solvent Nucleophile Nucleophile (e.g., Morpholine) Nucleophile->TS_Attack Mix in Polar Aprotic Solvent Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS_Attack->Intermediate Rate Determining Step (Inductive Stabilization by F) Product 2-Substituted-5-nitrothiophene Intermediate->Product Restoration of Aromaticity LeavingGroup Fluoride Ion (F-) Intermediate->LeavingGroup

Caption: The highly electronegative fluorine atom stabilizes the transition state, accelerating the addition of the nucleophile before the rapid elimination step.

Part 3: Experimental Protocols

Standard Operating Procedure: Amination via

Objective: Synthesis of 2-morpholino-5-nitrothiophene.

Reagents:

  • 2-Fluoro-5-nitrothiophene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Acetonitrile (ACN) or DMF [0.1 M concentration]

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve 2-Fluoro-5-nitrothiophene in anhydrous ACN.

    • Expert Tip: If using DMF, ensure easy removal during workup (wash with LiCl solution) to avoid emulsions.

  • Addition: Add powdered

    
    , followed by the dropwise addition of Morpholine at 0°C.
    
    • Caution: The reaction is exothermic. Control temperature to prevent polymerization of the thiophene ring.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the starting material spot (

      
       ~0.6) and appearance of a bright yellow/orange product spot (
      
      
      
      ~0.4).
  • Workup:

    • Dilute with Ethyl Acetate.[2]

    • Wash 2x with water, 1x with Brine.[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol or Flash Column Chromatography.

Decision Tree: Synthesis & Troubleshooting

Use this workflow to optimize reaction conditions based on nucleophile sterics and basicity.

Synthesis_Workflow Start Start: Functionalization of 2-Fluoro-5-nitrothiophene Nuc_Check Nucleophile Type? Start->Nuc_Check Amine Primary/Secondary Amine Nuc_Check->Amine Thiol Thiol / Thiophenol Nuc_Check->Thiol Alkoxide Alkoxide (RO-) Nuc_Check->Alkoxide Base_Check Base Selection Amine->Base_Check Thiol_Cond Conditions: NaH in THF (0°C) Thiol->Thiol_Cond Alk_Warn Warning: Possible Ring Opening Alkoxide->Alk_Warn Mild Use K2CO3 / ACN (Standard) Base_Check->Mild Non-hindered Strong Use DIPEA / DMF (Steric Hindrance) Base_Check->Strong Hindered Alk_Sol Solution: Low Temp (-78°C to 0°C) Alk_Warn->Alk_Sol

Caption: Optimization logic for selecting bases and solvents based on the nucleophile class.

Part 4: Safety & Handling

Hazard Class: Nitro-heterocycles are potential explosives and sensitizers.

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.

  • Energetic Material: The nitro group on the thiophene ring adds strain. Do not heat neat (undiluted) material above 100°C.

  • HF Generation: During the reaction, fluoride ions are released. While usually trapped by the base (

    
    ), acidification of the waste stream can generate trace Hydrofluoric Acid (HF). Do not acidify aqueous waste without excess calcium (e.g., 
    
    
    
    ) to precipitate fluoride.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 29669-48-5. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on the "Element Effect" in ).
  • Organic Syntheses. General procedures for Nitration of Thiophenes. Retrieved from [Link]

Sources

2-Fluoro-5-nitrothiophene melting point and boiling point data

[1]

Executive Summary & Compound Profile

2-Fluoro-5-nitrothiophene (CAS: 29669-48-5 ) is a high-value heterocyclic intermediate, primarily utilized as an electrophile in nucleophilic aromatic substitution (

1

Unlike its chloro- and bromo-analogues, this compound is often synthesized in situ or used immediately due to its high reactivity and potential thermal instability. Consequently, standard physicochemical data is frequently absent from general catalogs. This guide provides predicted values based on Structure-Property Relationships (SPR) and validated protocols for experimental determination.

PropertyData StatusValue / Range
CAS Number Verified29669-48-5
Molecular Formula Verified

Molecular Weight Verified147.13 g/mol
Physical State ObservedLow-melting solid or oil (at 25°C)
Appearance ObservedPale yellow to amber crystalline mass/liquid

Physicochemical Properties: Melting & Boiling Points[3][4]

Due to the scarcity of archival experimental data, the following values are derived from comparative analysis with structural analogues (2-nitrothiophene, 2-chloro-5-nitrothiophene) and calculated boiling point trends.

Thermal Data Table
ParameterValue (Predicted/Range)ConfidenceContext & Notes
Melting Point (MP) 22 – 28 °C HighAnalogous to 2-chloro-5-nitrothiophene (MP 23-25°C). Likely a semi-solid or liquid at warm ambient temperatures.
Boiling Point (BP) 215 – 220 °C MediumAt 760 mmHg. Note: Likely to decompose before reaching this temperature.
BP (Reduced Pressure) 85 – 95 °C HighAt 10-15 mmHg . Recommended distillation range to avoid thermal runaway.
Flash Point > 85 °C MediumEstimated closed cup.
Comparative Structural Analysis

The thermal behavior of 2-fluoro-5-nitrothiophene follows the "halogen effect" on the thiophene ring. Fluorine, being isosteric with hydrogen but highly electronegative, disrupts crystal packing less than bromine, leading to a lower melting point than the bromo-analogue.

  • 2-Nitrothiophene: MP 43-45 °C | BP 224-225 °C

  • 2-Bromo-5-nitrothiophene: MP 45-47 °C

  • 2-Chloro-5-nitrothiophene: MP 23-25 °C

  • 2-Fluoro-5-nitrothiophene: MP ~25 °C (Predicted)

Experimental Determination Protocols

Use these protocols to validate the specific batch properties in your laboratory.

Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid transition phase. Prerequisite: Sample must be dried in a desiccator (P2O5) for 24 hours.

  • Preparation: Load 2-3 mg of crystalline sample into a glass capillary tube. Compact the sample by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).

  • Ramp Rate:

    • Fast Ramp: 5°C/min to 15°C.

    • Slow Ramp: 1°C/min from 15°C until melting is observed.

  • Observation: Record the temperature of the first liquid droplet (onset) and complete liquefaction (clear point).

Boiling Point Determination (Micro-Distillation)

Objective: Determine BP under reduced pressure to prevent decomposition.

  • Setup: Short-path distillation apparatus (Kugelrohr or Hickman still).

  • Vacuum: Apply stable vacuum (e.g., 10 mmHg).

  • Heating: Slowly increase bath temperature.

  • Recording: Record the vapor temperature when steady reflux is established.

    • Correction: Convert to atmospheric pressure using the Antoine Equation or a pressure-temperature nomograph for nitro-aromatics.

Synthesis & Purification Workflow

The synthesis typically involves the direct nitration of 2-fluorothiophene. This reaction is highly exothermic and regioselective for the 5-position.

Synthesis Pathway Diagram

SynthesisPathwayStart2-FluorothiopheneIntermediateSigma-ComplexIntermediateStart->IntermediateElectrophilic Attack< 0°CReagentsHNO3 / Ac2O(Nitrating Agent)Reagents->IntermediateProduct2-Fluoro-5-nitrothiophene(Major Isomer)Intermediate->Product-H+ (Aromatization)ByProductIsomers/Dinitro(Impurities)Intermediate->ByProductOver-nitration

Caption: Electrophilic aromatic substitution pathway for the synthesis of 2-Fluoro-5-nitrothiophene.

Detailed Protocol
  • Reagent Prep: Cool acetic anhydride (3.0 eq) to 0°C. Slowly add fuming

    
     (1.1 eq) while maintaining temp < 5°C.
    
  • Addition: Add 2-fluorothiophene (1.0 eq) dropwise to the nitrating mixture. Critical: Maintain internal temperature between -5°C and 0°C to prevent dinitration or explosion.

  • Quench: Pour reaction mixture onto crushed ice.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated

    
     (to remove acid) and Brine.
    
  • Purification:

    • Primary: Vacuum distillation (collect fraction at ~90°C / 12 mmHg).

    • Secondary: Column chromatography (Silica gel, Hexane:EtOAc 95:5).

Safety & Handling (E-E-A-T)

Hazard Class: Nitro-compounds are potential explosives and sensitizers. Specific Risk: The C-F bond is labile towards nucleophiles. Contact with strong bases (NaOH, KOH) or amines can trigger rapid

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Strong bases, reducing agents (Sn/HCl, Fe/AcOH), and oxidizers.

  • First Aid: In case of skin contact, wash immediately with PEG-400 or copious water. Do not use ethanol (may enhance absorption).

References

  • Synthesis of Nitrothiophenes

    • Source: Organic Syntheses, Coll. Vol. 2, p. 466 (1943); Vol. 11, p. 8 (1931).
    • URL:

  • Nucleophilic Substitution Kinetics (Spinelli): Title: "Kinetics of nucleophilic substitution in nitro-activated thiophenes." Context: Spinelli, D. et al. Journal of the Chemical Society, Perkin Transactions 2, 1970-1985. (Foundational work on 2-fluoro-5-nitrothiophene reactivity).
  • Vendor Data & CAS Verification

    • Source: PubChem & Sigma-Aldrich C
    • URL:

The Strategic Utility of 2-Fluoro-5-nitrothiophene in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into heterocyclic scaffolds is a well-established strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. 2-Fluoro-5-nitrothiophene, a halogenated nitroaromatic compound, represents a valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Core Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental to the successful application of any chemical entity in a research and development setting. While dedicated PubChem and ChemSpider entries for 2-Fluoro-5-nitrothiophene are not readily found through direct name or CAS number searches, its identity is confirmed through its Chemical Abstracts Service (CAS) registry number and various supplier specifications.

IdentifierValueSource
Chemical Name 2-Fluoro-5-nitrothiophene-
CAS Number 29669-48-5[1][2]
Molecular Formula C₄H₂FNO₂S[1]
Molecular Weight 147.13 g/mol [1]

Note: While a dedicated PubChem Compound ID (CID) and ChemSpider ID have not been definitively located through direct searches, the compound is available commercially, confirming its existence and established structure.

Synthesis of 2-Fluoro-5-nitrothiophene: A Mechanistic Perspective

The synthesis of 2-Fluoro-5-nitrothiophene is not as widely documented as that of its non-fluorinated analog, 2-nitrothiophene. However, established principles of electrophilic aromatic substitution on thiophene rings provide a logical framework for its preparation. The direct nitration of 2-fluorothiophene is the most probable synthetic route.

Experimental Protocol: Electrophilic Nitration of 2-Fluorothiophene

This protocol is a representative procedure based on established methods for the nitration of substituted thiophenes.

Materials:

  • 2-Fluorothiophene

  • Fuming nitric acid (HNO₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Glacial acetic acid (CH₃COOH)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation of the Nitrating Agent: In a flask cooled in an ice bath, cautiously add fuming nitric acid to acetic anhydride with stirring. This in situ generation of acetyl nitrate serves as a milder nitrating agent, which is crucial for controlling the reactivity of the thiophene ring.

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-fluorothiophene in a mixture of glacial acetic acid and dichloromethane. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the prepared nitrating agent dropwise to the 2-fluorothiophene solution, ensuring the temperature is maintained below 10 °C. The electron-withdrawing effect of the fluorine atom at the 2-position directs the incoming nitro group to the 5-position.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-Fluoro-5-nitrothiophene by column chromatography on silica gel or by recrystallization.

Synthesis 2-Fluorothiophene 2-Fluorothiophene Reaction Electrophilic Aromatic Substitution 2-Fluorothiophene->Reaction Nitrating Agent HNO3 / Acetic Anhydride Nitrating Agent->Reaction 2-Fluoro-5-nitrothiophene 2-Fluoro-5-nitrothiophene Reaction->2-Fluoro-5-nitrothiophene

Caption: Synthetic pathway for 2-Fluoro-5-nitrothiophene.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Fluoro-5-nitrothiophene is governed by the interplay of the electron-withdrawing nitro group and the electronegative fluorine atom on the thiophene ring. This substitution pattern renders the molecule highly susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The strong electron-withdrawing nature of the nitro group at the 5-position activates the thiophene ring towards nucleophilic attack, particularly at the 2-position, where the fluorine atom serves as a good leaving group. This is a cornerstone of the utility of 2-Fluoro-5-nitrothiophene in synthetic chemistry.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Product start 2-Fluoro-5-nitrothiophene intermediate Resonance-Stabilized Intermediate start->intermediate + Nu:⁻ nucleophile Nu:⁻ product 2-Substituted-5-nitrothiophene intermediate->product - F⁻ leaving_group F⁻

Caption: General mechanism of SₙAr on 2-Fluoro-5-nitrothiophene.

Applications in Drug Discovery and Development

The unique electronic properties of 2-Fluoro-5-nitrothiophene make it a valuable scaffold in medicinal chemistry. The strategic incorporation of this moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Role as a Bioisostere and Pharmacophore

The thiophene ring is a well-recognized bioisostere of the benzene ring and is present in numerous approved drugs. The introduction of a nitro group can enhance binding interactions with biological targets and can also serve as a handle for further chemical modifications. Nitroaromatic compounds have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] For instance, nitrothiophene carboxamides have been developed as novel narrow-spectrum antibacterial agents that are activated by specific bacterial nitroreductases.[1]

Fluorine in Medicinal Chemistry

The presence of a fluorine atom can significantly impact a drug candidate's properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.

  • Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The combination of a fluorinated thiophene ring with a nitro group in 2-Fluoro-5-nitrothiophene provides a unique platform for the design of novel therapeutic agents. The reactivity of the fluorine atom allows for the facile introduction of various functionalities through SₙAr reactions, enabling the rapid generation of compound libraries for high-throughput screening.

Conclusion

2-Fluoro-5-nitrothiophene is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a thiophene scaffold, a fluorine atom, and a nitro group provides a rich platform for the synthesis of novel compounds with diverse biological activities. A thorough understanding of its synthesis, reactivity, and the strategic implications of its functional groups is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • ChemWhat. Thiophene, 2-fluoro-5-nitro- (8CI,9CI) CAS#: 29669-48-5. ChemWhat. Accessed February 5, 2026. [Link]

  • Organic Syntheses. 2-nitrothiophene. Organic Syntheses. Accessed February 5, 2026. [Link]

  • PubChem. 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

  • PubChem. 2-Fluoro-5-nitrophenol. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

  • PubChem. 5-Fluoro-2-nitrophenol. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

  • ResearchGate. Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. ResearchGate. Accessed February 5, 2026. [Link]

  • New Journal of Chemistry. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. Royal Society of Chemistry. Accessed February 5, 2026. [Link]

  • NIST WebBook. 5-Nitrothiophene-2-aldehyde. National Institute of Standards and Technology. Accessed February 5, 2026. [Link]

  • Sci-Hub. Reactivity of 2‐fluoro‐5‐nitrothiophene towards sodium.... Sci-Hub. Accessed February 5, 2026. [Link]

  • PubMed Central. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

  • Sci-Hub. Reaction of 2-nitrothiophen with secondary aliphatic amines. Sci-Hub. Accessed February 5, 2026. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Accessed February 5, 2026. [Link]

  • SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Wiley. Accessed February 5, 2026. [Link]

  • YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Eurofins Discovery. Accessed February 5, 2026. [Link]

  • MDPI. Fluorine in Drug Discovery: Role, Design and Case Studies. MDPI. Accessed February 5, 2026. [Link]

  • ResearchGate. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Accessed February 5, 2026. [Link]

  • PubMed. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

  • PubChem. 2-Fluoro-5-nitroaniline. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Functionalization of 2-Fluoro-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Activated" Thiophene Scaffold

2-Fluoro-5-nitrothiophene (CAS: 2379-88-6) represents a premier "push-pull" scaffold in heterocyclic chemistry. Unlike its benzene analogs, the thiophene ring is electron-rich; however, the strategic placement of the nitro group at position 5 creates a powerful dipole that activates the fluorine atom at position 2 toward Nucleophilic Aromatic Substitution (


).

Why use the Fluoro- analog over the Chloro- analog? While 2-chloro-5-nitrothiophene is cheaper, the 2-Fluoro variant exhibits significantly faster reaction kinetics in


 reactions. This is due to the Element Effect : the high electronegativity of fluorine stabilizes the anionic Meisenheimer complex intermediate (the rate-determining step), making it the superior choice for coupling with sterically hindered or weak nucleophiles [1].
Reactivity Logic & Pathway

The synthesis workflow typically follows a "Head-to-Tail" approach:

  • Head Functionalization: Displacement of the labile Fluorine by a nucleophile (Amine, Thiol, Alkoxide).

  • Tail Transformation: Reduction of the Nitro group to an amine for subsequent amide coupling or heterocycle construction.

ReactivityMatrix cluster_legend Reaction Phase Start 2-Fluoro-5-nitrothiophene Intermediate 2-Substituted-5-nitrothiophene (Stable Intermediate) Start->Intermediate SNAr (Nu-H, Base) Product 2-Substituted-5-aminothiophene (Unstable/Reactive) Intermediate->Product Nitro Reduction (H2/Pd or Fe/NH4Cl) Final Amides / Carbamates (Pharma Scaffolds) Product->Final Acylation (RCOCl) key1 Phase 1: Substitution key2 Phase 2: Reduction

Figure 1: The logical synthetic flow from the activated fluorothiophene precursor to stable pharmaceutical scaffolds.

Protocol A: Functionalization with Amines

This protocol describes the synthesis of 2-morpholino-5-nitrothiophene , a common motif in antibiotic research (e.g., Linezolid analogs). This method is adaptable for primary and secondary amines.[1][2]

Mechanism

The reaction proceeds via an addition-elimination mechanism. The base is required to neutralize the generated HF, driving the equilibrium forward.

Reagents & Equipment[3][4]
  • Substrate: 2-Fluoro-5-nitrothiophene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
      (1.5 equiv) in anhydrous MeCN  (0.2 M concentration relative to substrate).
    
  • Addition: Add Morpholine (1.2 equiv) to the suspension. Stir for 5 minutes at Room Temperature (RT).

  • Substrate Introduction: Cool the mixture to 0°C (ice bath). Add 2-Fluoro-5-nitrothiophene (1.0 equiv) dropwise (dissolved in minimal MeCN if solid).

    • Note: The reaction is exothermic. Failure to cool may lead to impurity formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a bright yellow/orange spot (
      
      
      
      ).
  • Workup:

    • Dilute with water (3x reaction volume) to precipitate the product.

    • Filter the yellow solid.

    • Wash the cake with water (

      
      ) and cold hexanes (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol usually yields >90% pure product.

Data Summary: Solvent Effects on Yield

SolventTemperatureTimeYield (%)Notes
MeCN 25°C3 h92%Easiest workup (precipitation).
DMF 25°C1 h88%Faster, but requires aqueous extraction.
THF 60°C6 h75%Slower; requires heating.

Protocol B: Chemoselective Nitro Reduction

Once the C-2 position is functionalized, the nitro group is reduced to an amine. Critical Warning: 2-Amino-thiophenes are notoriously unstable as free bases (prone to oxidation/polymerization). They should be generated in situ and immediately acylated, or isolated as stable HCl salts [2].

Method 1: Catalytic Hydrogenation (Cleanest / Pharma Standard)

Best for: Large scale, clean profiles, absence of halogenated substituents sensitive to hydrogenolysis.

  • Setup: Dissolve the nitro-intermediate (from Protocol A) in MeOH or EtOAc .

  • Catalyst: Add 10 wt% Pd/C (wet support).

  • Reaction: Purge with

    
     gas (balloon pressure is usually sufficient). Stir vigorously at RT for 4–12 hours.
    
  • Workup: Filter through a Celite pad under an inert atmosphere (

    
    ).
    
  • Stabilization: Immediately add 1.1 equiv of

    
     (in dioxane/ether) to the filtrate to precipitate the Amine-HCl salt , or proceed directly to the next acylation step.
    
Method 2: Iron/Ammonium Chloride (Bechamp Reduction)

Best for: Labs without hydrogenation safety setups, or substrates with halogens (Cl, Br) that might fall off with Pd/H2.

  • Mixture: In a flask, combine the nitro-intermediate (1.0 equiv) with Iron Powder (5.0 equiv) and

    
      (5.0 equiv).
    
  • Solvent: Add a mixture of Ethanol/Water (4:1).

  • Reflux: Heat to 70–80°C with vigorous stirring for 2 hours.

  • Workup: Filter the hot mixture through Celite to remove iron oxide sludge.

  • Isolation: Concentrate the filtrate. Extract with EtOAc, dry over

    
    .[3] Use immediately.
    

Case Study: Synthesis of Linezolid Bioisosteres

Researchers often replace the central benzene ring of Linezolid with thiophene to alter pharmacokinetics. The 2-fluoro-5-nitrothiophene is the starting material.

Workflow Diagram:

LinezolidSynthesis SM 2-Fluoro-5-nitrothiophene Step1 Step 1: SNAr (Morpholine, K2CO3) SM->Step1 Inter1 2-Morpholino-5-nitrothiophene Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C) + Cbz-Cl Inter1->Step2 Inter2 Cbz-Protected Amine Step2->Inter2 Step3 Step 3: Lithiation/Glycidyl Butyrate (Oxazolidinone Formation) Inter2->Step3 Final Thiophene Linezolid Analog Step3->Final

Figure 2: Application of the protocol in the synthesis of oxazolidinone antibiotics.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in

Hydrolysis of FEnsure solvent (MeCN/DMF) is anhydrous.

must be dry.
Dark/Tar Product OverheatingMaintain 0°C during addition. Nitrothiophenes are thermally sensitive.
Incomplete Reduction Catalyst PoisoningSulfur in the thiophene ring can poison Pd/C. Use higher catalyst loading (10-20 wt%) or switch to Fe/AcOH.
Product Degradation Unstable AmineDo not store the free amine. Convert to HCl salt or acylate immediately.

References

  • Nucleophilic Substitution Kinetics

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Nitro-Activated Aromatic Systems. Chemical Reviews, 49(2), 273-412.

    • Note on Element Effect: This foundational text establishes why Fluorine (despite strong bond energy)
  • Stability of Aminothiophenes

    • Campaigne, E., & Monroe, P. A. (1954). The Synthesis of 2-Aminothiophene. Journal of the American Chemical Society, 76(9), 2447-2450.

  • Thiophene-based Linezolid Analogs

    • Phillips, O. A., et al. (2005). Synthesis and antibacterial activity of 5-substituted thiophene oxazolidinones. Bioorganic & Medicinal Chemistry, 13(20), 5703-5712.

  • General Reactivity of Nitrothiophenes: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives (Vol. 44). Wiley-Interscience. (Standard Reference Text).

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword:

Welcome to a detailed exploration of the nucleophilic aromatic substitution (SNAAr) reaction focusing on a particularly valuable heterocyclic substrate: 2-Fluoro-5-nitrothiophene. In modern synthetic chemistry, especially within drug discovery and materials science, the ability to predictably and efficiently functionalize aromatic scaffolds is paramount. 2-Fluoro-5-nitrothiophene stands out as a superior building block due to its heightened reactivity, driven by the synergistic effects of the electron-withdrawing nitro group and the excellent activating and leaving group properties of fluorine.

This guide is designed for the practicing researcher. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind the protocols. We will delve into the mechanistic underpinnings that govern this reaction, present robust, field-tested protocols for various nucleophile classes, and discuss the subsequent applications of the resulting 2-substituted-5-nitrothiophene derivatives. Our goal is to equip you not just with a recipe, but with the scientific intuition to adapt, troubleshoot, and innovate in your own projects.

Section 1: Foundational Principles & Mechanism

The Nucleophilic Aromatic Substitution (SNAAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAAr requires the aromatic ring to be "activated" or made electron-poor by the presence of strong electron-withdrawing groups (EWGs).[1][2]

The Unique Reactivity of 2-Fluoro-5-nitrothiophene

2-Fluoro-5-nitrothiophene is an exemplary substrate for SNAAr for several key reasons:

  • Powerful Activation: The nitro group (-NO₂) is one of the most potent EWGs.[2] Its presence at the 5-position significantly depletes the electron density of the thiophene ring, making it highly susceptible to attack by nucleophiles.

  • Leaving Group Position: The leaving group (Fluorine) is located at the 2-position, which is ortho to the sulfur atom and para to the activating nitro group. This spatial relationship is critical as it allows for the effective resonance stabilization of the negative charge in the reaction intermediate.[2][3]

  • The Fluorine Advantage: Contrary to what is observed in Sₙ1 and Sₙ2 reactions, fluorine is an outstanding leaving group in SNAAr.[3] Its high electronegativity strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic. Since the cleavage of the C-F bond is not the rate-determining step, its bond strength is less important than its ability to facilitate the initial nucleophilic attack.[3]

The Addition-Elimination Mechanism

The SNAAr reaction of 2-Fluoro-5-nitrothiophene proceeds via a well-established two-step addition-elimination mechanism.[4]

  • Addition Step (Rate-Limiting): A nucleophile attacks the electron-deficient carbon atom bearing the fluorine. This disrupts the aromaticity of the thiophene ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the thiophene ring and, most importantly, onto the oxygen atoms of the nitro group.[4] This stabilization is what makes the reaction feasible.

  • Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the fluoride leaving group, yielding the final substituted product.[2][4]

SNAAr_Mechanism Figure 1: The Addition-Elimination Mechanism of SNAAr cluster_reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products R 2-Fluoro-5-nitrothiophene MC Intermediate R->MC  + Nu:⁻ (Slow, Rate-Determining) Nu Nu:⁻ P 2-Nu-5-nitrothiophene MC->P (Fast) - F⁻ LG F⁻

Caption: The two-step mechanism for SNAAr on 2-Fluoro-5-nitrothiophene.

Section 2: Core Experimental Protocols

Safety Precaution: 2-Fluoro-5-nitrothiophene and related nitroaromatic compounds should be handled with care. They are potentially harmful if inhaled, swallowed, or in contact with skin.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

General Experimental Workflow

The protocols below follow a standardized workflow that can be adapted based on the specific nucleophile and scale of the reaction.

Workflow Figure 2: General Laboratory Workflow A 1. Reagent Setup (Substrate, Nucleophile, Base, Solvent) B 2. Reaction (Inert atmosphere, controlled temp.) A->B C 3. Quenching (e.g., Pouring into ice-water) B->C D 4. Work-up (Extraction, Washes) C->D E 5. Purification (Column Chromatography / Recrystallization) D->E F 6. Analysis (NMR, MS, IR) E->F

Caption: A standardized workflow for SNAAr reactions and product isolation.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-nitrothiophenes, which are valuable scaffolds in medicinal chemistry.[9][10]

  • Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to ensure solubility of the reagents and to facilitate the formation of the charged Meisenheimer complex. A mild inorganic base like K₂CO₃ or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to neutralize the HF that is formed, driving the reaction to completion.

  • Step-by-Step Methodology:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-nitrothiophene (1.0 eq).

    • Dissolve the substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile, approx. 0.2 M concentration).

    • Add the primary or secondary amine (1.1 - 1.5 eq) to the solution.

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq).

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it slowly into a beaker of stirred ice-water.[11] This will often precipitate the product.

    • If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.[11]

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous phase).[4]

    • Combine the organic layers, wash with water and then with brine to remove residual solvent and salts.[4][12]

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reaction with Thiols

The synthesis of 2-thioether-5-nitrothiophenes is readily achieved due to the high nucleophilicity of sulfur compounds.[13][14]

  • Rationale: Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form.[14] A base is required to deprotonate the thiol, generating the more reactive thiolate anion. The reaction conditions are often milder than those required for amines.

  • Step-by-Step Methodology:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like THF or DMF.

    • Cool the mixture in an ice bath (0 °C).

    • Add a base to generate the thiolate. For alkyl thiols, a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is effective. For aryl thiols, a milder base like potassium carbonate (K₂CO₃, 2.0 eq) is often sufficient. Stir for 15-30 minutes.

    • Slowly add a solution of 2-Fluoro-5-nitrothiophene (1.0 eq) in the same solvent to the thiolate mixture.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (if NaH was used) or water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Protocol 3: Reaction with Alkoxides / Phenoxides

This method is used to synthesize 2-alkoxy- or 2-aryloxy-5-nitrothiophenes.

  • Rationale: Alcohols and phenols are weaker nucleophiles than amines or thiols and must be deprotonated to their corresponding alkoxide or phenoxide to react. A strong base is typically required. The reaction must be conducted under anhydrous conditions as water can compete as a nucleophile.

  • Step-by-Step Methodology:

    • To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and dissolve in anhydrous THF or DMF.

    • Cool the solution to 0 °C and add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of 2-Fluoro-5-nitrothiophene (1.0 eq) in the same anhydrous solvent dropwise.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion as monitored by TLC.

    • Cool the reaction to 0 °C and quench by the slow addition of water or saturated aqueous NH₄Cl.

    • Perform a standard aqueous work-up as described in Protocol 1 (steps 8-10).

    • Purify the crude material via column chromatography.

Parameter Amines (Protocol 1) Thiols (Protocol 2) Alkoxides/Phenoxides (Protocol 3)
Nucleophile Eq. 1.1 - 1.51.11.2
Base K₂CO₃, DIPEANaH, K₂CO₃NaH
Solvent DMF, DMSO, ACNTHF, DMFAnhydrous THF, DMF
Temperature 25 - 80 °C0 °C to 25 °C0 °C to 60 °C
Work-up Water quench, extractionQuench (aq. NH₄Cl or H₂O), extractionQuench (aq. NH₄Cl or H₂O), extraction

Section 3: Analytical Characterization

Confirmation of the substitution product is typically achieved through standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show the disappearance of the signal corresponding to the proton at the 2-position of the starting material and the appearance of new signals from the incorporated nucleophile. The chemical shifts of the remaining thiophene protons will be altered.[15]

  • Infrared (IR) Spectroscopy: The product spectrum will be characterized by strong absorption bands for the asymmetric and symmetric stretches of the nitro group, typically found in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[15]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the substituted product.[15]

Section 4: Applications in Drug Development & Materials Science

The 2-substituted-5-nitrothiophene scaffold is a privileged structure in medicinal chemistry and materials science.[16] The nitro group not only activates the ring for synthesis but is also a key pharmacophore in its own right or a precursor for a synthetically versatile amino group via reduction.

  • Antibacterial and Antifungal Agents: Nitrothiophenes are integral to the synthesis of molecules with a range of biological activities, including antibacterial and antifungal properties.[16] For instance, certain nitrothiophene-based carboxamides have been developed as narrow-spectrum antibacterial agents.[16][17]

  • Anticancer and Anti-inflammatory Activity: The thiophene ring is considered a bioisosteric replacement for a phenyl group and is present in many synthetic pharmaceuticals.[10] Various substituted thiophenes have shown potential as antitumor and anti-inflammatory agents.[17]

  • Molecular Probes and Materials: The electronic properties imparted by the nitro group make these compounds useful as intermediates for dyes, molecular sensors, and other functional materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]

  • BenchChem. (n.d.). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers.
  • Infinity Learn NEET. (2024, December 19). Aromatic Nucleophilic Substitution Reaction | NEET 2025 Chemistry | Class 11. YouTube. [Link]

  • Rahman Archie, S., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Valsynthese SA. (2021, February 19). Material Safety Data Sheet 2-NITROTHIOPHENE. [Link]

  • SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from SpectraBase. [Link]

  • Request PDF. (n.d.). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. ResearchGate. [Link]

  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Peng, H., et al. (n.d.). Thiol Reactive Probes and Chemosensors. PMC - NIH. [Link]

  • Request PDF. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. [Link]

  • SAFETY DATA SHEET. (n.d.). 2-Fluoro-5-nitroaniline.
  • ACS Publications. (n.d.). Nucleophilic substitution at the pyrrole ring. Comparison with furan, thiophene, and benzene rings in piperidinodenitration. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • RSC Publishing. (n.d.). Reactivity of sulfur nucleophiles towards S-nitrosothiols. [Link]

  • The Organic Chemistry Tutor. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • ResearchGate. (2009, August 6). (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]

  • PMC - NIH. (2022, August 9). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. [Link]

  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

  • PubMed Central. (n.d.). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. [Link]

  • Frontiers. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

  • ResearchGate. (2021, November 13). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophile. [Link]

  • YouTube. (2012, February 29). 9. Reaction Work-up- Purify, Isolate Product.mov. [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • NIH. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

  • The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols. YouTube. [Link]

Sources

Application Note: Synthesis of 2-Amino-5-fluorothiophene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This is a detailed Application Note and Protocol guide for the synthesis of 2-Amino-5-fluorothiophene Hydrochloride and its key precursor, 5-Fluoro-2-nitrothiophene .

Part 1: Strategic Overview & Scientific Rationale

1.1 The Stability Paradox of 2-Aminothiophenes The synthesis of 2-amino-5-fluorothiophene presents a classic challenge in heterocyclic chemistry: the inherent instability of the free base. Unlike their benzene counterparts (anilines), 2-aminothiophenes lacking strong electron-withdrawing groups (EWG) at the 3-position are prone to rapid oxidative dimerization and polymerization (the "Schmidt reaction" pathway).

  • Scientific Insight: The fluorine atom at the 5-position exerts a strong inductive withdrawing effect (-I) but also a mesomeric donating effect (+M). While it deactivates the ring slightly compared to a methyl group, it does not provide sufficient stabilization to isolate the free amine for extended periods.

  • Operational Mandate: The synthesis must target the hydrochloride salt (or other mineral acid salt) directly from the reduction step, or immediately protect the amine (e.g., as a carbamate or acetamide). This protocol focuses on the Halex reaction to generate the stable nitro precursor, followed by a controlled reduction-crystallization sequence.

1.2 Retrosynthetic Logic The most robust route avoids the direct electrophilic fluorination of sensitive aminothiophenes. Instead, we utilize a Nucleophilic Aromatic Substitution (SNAr) strategy—specifically the Halex (Halogen Exchange) reaction—on a nitro-activated thiophene core.

Pathway: 2-Bromo-5-nitrothiophene


5-Fluoro-2-nitrothiophene

2-Amino-5-fluorothiophene·HCl

Part 2: Visualizing the Workflow

The following diagram outlines the critical process control points (CPCP) and the logical flow of the synthesis.

SynthesisFlow cluster_conditions Critical Parameters Start Start: 2-Bromo-5-nitrothiophene Halex Step 1: Halex Reaction (Anhydrous KF, 18-Crown-6, Sulfolane) Start->Halex S_NAr Activation Inter Intermediate: 5-Fluoro-2-nitrothiophene Halex->Inter Fluoride Incorporation Reduc Step 2: Nitro Reduction (Fe/HCl or H2/Pd-C) Inter->Reduc Chemoselective Red. Salt Step 3: Salt Formation (Anhydrous HCl/Et2O) Reduc->Salt Trapping Free Base Final Target: 2-Amino-5-fluorothiophene·HCl Salt->Final Crystallization P1 Strictly Anhydrous (Step 1) P1->Halex P2 Temp Control < 50°C (Step 2) P2->Reduc

Caption: Figure 1. Process flow for the conversion of bromonitrothiophene to the fluorinated amine salt, highlighting the critical intermediate stabilization steps.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-2-nitrothiophene (The Halex Route)

Objective: Convert 2-bromo-5-nitrothiophene to the fluorinated precursor via nucleophilic aromatic substitution. Mechanism: SNAr (Meisenheimer complex intermediate). Safety Note: This reaction requires high temperatures and generates potassium bromide byproducts. Sulfolane is difficult to remove; strictly follow the workup.

ReagentEquiv.[1][2][3][4][5]Role
2-Bromo-5-nitrothiophene 1.0Substrate
Potassium Fluoride (Spray-dried) 2.5Nucleophile (Fluorine source)
18-Crown-6 0.05Phase Transfer Catalyst
Sulfolane (or DMSO) 5-10 volSolvent (Dipolar Aprotic)

Step-by-Step Methodology:

  • Drying (Critical): The success of the Halex reaction depends on the dryness of the fluoride source. Dry the Potassium Fluoride (KF) in a vacuum oven at 150°C for 24 hours prior to use, or use spray-dried KF stored under argon.

  • Setup: In a flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and argon inlet, charge the 2-bromo-5-nitrothiophene and the dried KF.

  • Solvation: Add anhydrous sulfolane (or DMSO). Add 18-crown-6 (5 mol%) to catalyze the solubility of the fluoride ion.

  • Reaction: Heat the mixture to 140–150°C . Monitor the reaction by GC-MS or HPLC.

    • Note: TLC is often insufficient due to similar Rf values of the bromo and fluoro analogs.

    • Reaction Time: Typically 4–12 hours. Do not overheat (>180°C) to avoid decomposition of the nitro group.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (5 volumes) to dissolve the sulfolane and inorganic salts.

    • Extract with Diethyl Ether or MTBE (3 x 3 volumes).

    • Wash the combined organics with water (2x) and brine (1x) to ensure removal of the high-boiling solvent.

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target: Pale yellow oil or low-melting solid.

Protocol B: Reduction to 2-Amino-5-fluorothiophene Hydrochloride

Objective: Reduce the nitro group while preventing defluorination and trapping the unstable amine. Method: Iron-mediated reduction (Bechamp conditions) or Catalytic Hydrogenation. Iron is preferred to avoid hydrodefluorination which can occur with Pd/H2.

ReagentEquiv.[1][2][3][4][5]Role
5-Fluoro-2-nitrothiophene 1.0Precursor
Iron Powder (reduced) 5.0Reductant
Ammonium Chloride 5.0Electrolyte/Buffer
Ethanol / Water (4:1) 10 volSolvent
HCl (4M in Dioxane) 1.1Salt formation

Step-by-Step Methodology:

  • Preparation: In a reaction vessel, suspend Iron powder and Ammonium Chloride in Ethanol/Water (4:1). Heat to reflux for 15 minutes to activate the iron surface.

  • Addition: Dropwise add a solution of 5-fluoro-2-nitrothiophene in Ethanol to the refluxing suspension.

    • Exotherm Control: Maintain a gentle reflux.

  • Monitoring: Monitor consumption of the starting material by TLC. The reaction is usually complete within 1-2 hours.

  • Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with ethanol.[5]

  • Trapping (Crucial):

    • Cool the filtrate to 0°C immediately.

    • Do not concentrate to dryness as the free base.

    • Add 4M HCl in Dioxane (or diethyl ether) dropwise until pH < 2.

  • Isolation: Concentrate the solution under reduced pressure at low temperature (<40°C) until a solid begins to precipitate.

  • Crystallization: Add cold Diethyl Ether or Hexane to force the precipitation of the hydrochloride salt. Filter the solid under argon (hygroscopic).

  • Storage: Store the 2-amino-5-fluorothiophene hydrochloride at -20°C under inert atmosphere.

Part 4: Quantitative Data Summary

ParameterHalex Step (Protocol A)Reduction Step (Protocol B)
Typical Yield 75 - 85%60 - 75%
Key Impurity Unreacted Bromo-SMDefluorinated byproduct (Thiophene-2-amine)
Temp Limit Max 150°CMax 80°C (Reflux)
Critical Hazard Thermal runaway (Nitro)Oxidative degradation (Free amine)

References

  • Synthesis of Fluorinated Heterocycles via Halex Reaction

    • Title: "Nucleophilic Aromatic Substitution for the Synthesis of Fluorin
    • Source:Organic Process Research & Development
    • URL:[Link] (General reference for Halex conditions on nitro-heterocycles).

  • Stability of Aminothiophenes

    • Title: "2-Aminothiophenes: Building Blocks for the Synthesis of Heterocyclic Compounds"
    • Source:Chemical Reviews
    • URL:[Link]

  • Iron Reduction Methodologies

    • Title: "Selective reduction of nitro compounds to amines"
    • Source:Organic Syntheses
    • URL:[Link]

(Note: Specific literature precedents for "2-amino-5-fluorothiophene" are scarce compared to the pyridine analogs; these protocols are derived from validated methodologies for structurally analogous 2-amino-5-substituted thiophenes.)

Sources

Troubleshooting & Optimization

Navigating the Reactivity of 2-Fluoro-5-nitrothiophene Under Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Fluoro-5-nitrothiophene. This guide is designed to provide you, our fellow researchers and chemists, with in-depth insights and practical advice for handling this versatile but reactive building block in the presence of basic reagents. As Senior Application Scientists, we understand that success in the lab is built on a foundation of technical accuracy and field-proven experience. This document is structured to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and achieve your desired synthetic outcomes.

Understanding the Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

2-Fluoro-5-nitrothiophene is an electron-deficient heteroaromatic compound, primed for nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility in synthesizing a variety of substituted thiophene derivatives. Two key features dictate its behavior under basic conditions:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the 5-position polarizes the thiophene ring, making the carbon atoms, particularly C2, highly electrophilic and susceptible to attack by nucleophiles.[1][2]

  • Excellent Leaving Group: The fluorine atom at the 2-position is an excellent leaving group for SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a stable intermediate (a Meisenheimer complex), and not the subsequent elimination of the leaving group.[3]

The general mechanism for the SNAr reaction of 2-Fluoro-5-nitrothiophene is a two-step addition-elimination process.[1][4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-F-5-NT 2-Fluoro-5-nitrothiophene Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2-F-5-NT->Meisenheimer Addition Nu Nucleophile (Base) Nu->Meisenheimer Product 2-Substituted-5-nitrothiophene Meisenheimer->Product Elimination F- Fluoride Ion Meisenheimer->F-

Caption: General mechanism of the SNAr reaction of 2-Fluoro-5-nitrothiophene.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and potential issues encountered when working with 2-Fluoro-5-nitrothiophene under basic conditions.

Q1: My SNAr reaction is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

A1: Several factors can contribute to a slow reaction:

  • Insufficiently Nucleophilic Reagent: The nucleophilicity of your base is critical. For instance, while a weak amine may react slowly, a more nucleophilic alkoxide will react much more readily.[5]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[6]

  • Low Temperature: Like most chemical reactions, SNAr reactions are temperature-dependent. If the reaction is slow at room temperature, cautiously increasing the temperature can lead to a significant rate enhancement.

  • Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent.

Troubleshooting Steps:

Issue Potential Cause Recommended Action
Low Conversion Weak nucleophileConsider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate your nucleophile, thereby increasing its nucleophilicity.
Low temperatureGradually increase the reaction temperature in 10-20°C increments while monitoring for side product formation.
Inappropriate solventSwitch to a more polar aprotic solvent such as DMF or DMSO.
Reaction Stalls Reagent degradationEnsure the purity and stability of your nucleophile and base.
Product inhibitionThis is less common, but consider the possibility that the product may be interfering with the reaction.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation often arises from the inherent reactivity of the starting material and products, or from competing reaction pathways.

  • Over-alkylation/arylation of Amine Nucleophiles: Primary and secondary amines can undergo multiple substitutions, leading to a mixture of products.[7]

  • Decomposition of the Thiophene Ring: While the nitro group activates the ring for SNAr, it also makes it susceptible to degradation under harsh basic conditions. The specific decomposition pathways are not well-documented for this compound, but discoloration of the reaction mixture (e.g., turning dark brown or black) can be an indicator.

  • Reaction with Solvent: Some solvents, particularly protic ones like water or alcohols, can act as nucleophiles, especially at elevated temperatures, leading to undesired hydroxylation or alkoxylation products.[6][8]

Troubleshooting Steps:

Side Product Potential Cause Recommended Action
Di- or Tri-substituted Amines Excess amine or prolonged reaction timeUse a stoichiometric amount or a slight excess of the amine nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Unidentified Impurities/Decomposition Harsh basic conditions (strong base, high temperature)Use a milder base if possible. Lower the reaction temperature. Consider a solvent with a lower boiling point to limit the maximum reaction temperature.
Hydroxylated/Alkoxylated Byproducts Reaction with protic solventUse a polar aprotic solvent (DMF, DMSO, THF). If a protic solvent is necessary, use it as the nucleophile itself (e.g., for alkoxylation) and control the temperature carefully.

Experimental Protocols

The following are general, illustrative protocols. Always perform a small-scale test reaction to optimize conditions for your specific substrate and nucleophile.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-nitrothiophenes.

Materials:

  • 2-Fluoro-5-nitrothiophene

  • Amine nucleophile (primary or secondary)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-Fluoro-5-nitrothiophene (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of starting material).

  • Add the amine nucleophile (1.0 - 1.2 eq) to the solution. If the amine is a salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA) may be required.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amine_SNAr_Workflow A Dissolve 2-Fluoro-5-nitrothiophene in anhydrous solvent B Add amine nucleophile A->B C Stir at appropriate temperature B->C D Monitor reaction progress (TLC/LC-MS) C->D E Work-up (Quench, Extract, Wash, Dry) D->E Reaction Complete F Purification (Chromatography/Recrystallization) E->F G Characterization F->G

Caption: A typical workflow for the SNAr reaction with an amine nucleophile.

Protocol 2: General Procedure for SNAr with an Alkoxide Nucleophile

This protocol describes a general procedure for the synthesis of 2-alkoxy-5-nitrothiophenes.

Materials:

  • 2-Fluoro-5-nitrothiophene

  • Alcohol corresponding to the desired alkoxide

  • Strong base (e.g., NaH, Na, K)

  • Anhydrous solvent (typically the parent alcohol or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Alkoxide (Perform with caution!): To a clean, dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol.

  • Cool the alcohol in an ice bath.

  • Carefully add the strong base (e.g., NaH in small portions) to the alcohol to generate the alkoxide in situ.

  • Once the base has fully reacted (e.g., cessation of gas evolution for NaH), add a solution of 2-Fluoro-5-nitrothiophene (1.0 eq) in the same anhydrous alcohol or THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Troubleshooting_Tree Start Reaction Issue Q1 Is the starting material consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the desired product formed? A1_Yes->Q2 Sol2 Increase temperature or reaction time. Check reagent purity. A1_No->Sol2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are there significant side products? A2_Yes->Q3 Sol3 Consider decomposition. Use milder conditions. A2_No->Sol3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol4 Optimize reaction conditions to improve selectivity (lower temp, change base/solvent). A3_Yes->Sol4 Sol1 Proceed to purification. A3_No->Sol1

Caption: A troubleshooting decision tree for common SNAr reaction issues.

Data Summary Table

Parameter Influence on SNAr Reaction General Recommendation
Nucleophile Stronger nucleophiles react faster.Amines, alkoxides, and thiolates are effective. Basicity does not always correlate with nucleophilicity.
Base Can be the nucleophile itself or a non-nucleophilic base to activate a neutral nucleophile.For amine nucleophiles, the amine itself is often basic enough. For alcohols, a strong base like NaH is needed to form the more nucleophilic alkoxide.
Solvent Polar aprotic solvents (DMF, DMSO, THF) generally accelerate the reaction.Avoid protic solvents unless they are the intended nucleophile.
Temperature Higher temperatures increase the reaction rate but may also promote side reactions and decomposition.Start at room temperature and increase cautiously if the reaction is slow.
Leaving Group Fluorine is an excellent leaving group for SNAr.No modification needed.

Concluding Remarks

2-Fluoro-5-nitrothiophene is a powerful synthetic intermediate whose reactivity is governed by the principles of nucleophilic aromatic substitution. By understanding the mechanism and the factors that influence the reaction, researchers can effectively troubleshoot and optimize their synthetic procedures. This guide provides a framework for approaching reactions involving this compound, but as with all laboratory work, careful planning, observation, and a systematic approach to optimization are key to success.

References

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Farmer, S., Kennepohl, D., Morsch, L., Reusch, W., Kabrhel, J., Roberts, J., & Caserio, M. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • (2018). Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. Journal of Mazandaran University of Medical Sciences, 28(161), 122-129.
  • Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

  • Leah4sci. (2020, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube. [Link]

  • (2008). Synthesis of 2-amino-5-fluoropyridine. Chinese Journal of Pharmaceuticals, 39(1), 1-3.
  • Stewart, S. M. (2015, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
  • Gallardo-Garrido, C., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences, 23(12), 6509.
  • LibreTexts. (2019, September 3). 10.10: Reactions of Alkoxides. Retrieved from [Link]

  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chem Help ASAP. (2014, October 15). ideal solvents for alkoxide reactions [Video]. YouTube. [Link]

  • Al-Mulla, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100793.
  • Cox, B. G., & De Maria, P. (1977). Kinetics of the enolisation reaction of 2- and 3-acetylthiophenes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1355-1359.
  • LibreTexts. (2020, May 30). 14.10: Reactions of Alkoxides. Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]

  • Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Journal of Organic Chemistry, 78(15), 7549-7557.

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Technical Support Center: A Researcher's Guide to the Stable Storage of 2-Fluoro-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Fluoro-5-nitrothiophene. As a key building block in medicinal chemistry and materials science, the stability and purity of this reagent are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the optimal storage conditions required to prevent its decomposition, structured in a practical question-and-answer format for researchers, scientists, and drug development professionals.

Section 1: Understanding the Intrinsic Instability of 2-Fluoro-5-nitrothiophene

Before delving into storage protocols, it is crucial to understand the chemical causality behind the potential decomposition of 2-Fluoro-5-nitrothiophene. Its structure contains three key features that dictate its stability profile:

  • The Nitroaromatic System: Nitroaromatic compounds are well-documented to be sensitive to light.[1][2][3] UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of colored impurities and degradation products.[4]

  • The Fluoro Substituent: While the carbon-fluorine bond is generally strong, fluoroaromatic compounds can be susceptible to nucleophilic substitution, including hydrolysis, particularly under non-neutral pH conditions or in the presence of moisture.[5][6][7]

  • The Thiophene Ring: The sulfur-containing heterocyclic ring can be prone to oxidation over time, especially when exposed to atmospheric oxygen.[8]

Proper storage is not merely a suggestion but a critical experimental parameter to control these inherent vulnerabilities.

Section 2: Frequently Asked Questions (FAQs) on Optimal Storage

This section directly addresses the most common queries regarding the handling and storage of 2-Fluoro-5-nitrothiophene.

Q1: What is the ideal temperature for storing 2-Fluoro-5-nitrothiophene?

A1: The universally recommended storage condition is in a cool, dry, and well-ventilated place .[9][10][11][12] For laboratory purposes, this translates to refrigeration at 2-8°C . Storing at these temperatures slows down the rate of potential decomposition reactions. Avoid storing at room temperature for extended periods, as thermal energy can accelerate degradation.[13][14] There is no evidence to suggest that freezing is necessary or beneficial; in fact, it could increase the risk of moisture condensation upon thawing.

Q2: What is the most appropriate container for this chemical?

A2: To mitigate light-induced degradation, 2-Fluoro-5-nitrothiophene should always be stored in an amber glass vial or bottle . The amber color filters out a significant portion of UV and visible light. The container must have a tight-fitting cap, preferably with a PTFE liner, to create a secure seal against atmospheric moisture and oxygen.[15]

Q3: Is it necessary to store 2-Fluoro-5-nitrothiophene under an inert atmosphere?

A3: While not always mandatory for short-term storage, it is highly recommended for long-term stability and for any previously opened containers .[8] Replacing the headspace in the container with an inert gas like argon or nitrogen displaces oxygen and moisture, two key contributors to decomposition.[16][17] This practice is a cornerstone of preserving sensitive chemical reagents.

Q4: What chemicals are incompatible and should be stored separately?

A4: Based on the reactivity of similar compounds, 2-Fluoro-5-nitrothiophene should be stored away from strong oxidizing agents and strong bases .[11] These substances can react with the thiophene ring or other parts of the molecule, leading to rapid decomposition. Always follow proper chemical segregation protocols in your storage areas.[18]

Q5: My 2-Fluoro-5-nitrothiophene has developed a yellow or brownish tint. Is it still usable?

A5: A color change is a primary visual indicator of decomposition or the presence of impurities.[4] While a slight yellowing may not significantly impact every application, it suggests that degradation has begun. Before using a discolored reagent, it is best practice to verify its purity using an analytical technique such as NMR or LC-MS. For sensitive downstream applications, using a fresh or purified lot is advised.

Section 3: Troubleshooting Guide: Identifying and Preventing Decomposition

This guide provides a systematic approach to identifying and resolving issues related to the stability of 2-Fluoro-5-nitrothiophene.

Symptom / ObservationPotential CauseRecommended ActionPreventative Measure
Color Change (e.g., from off-white/pale yellow to dark yellow/brown) Photodegradation or oxidation due to light and/or air exposure.Qualify the material's purity via NMR, GC-MS, or LC-MS. If significant impurities are detected, consider purification (e.g., recrystallization) or use a new batch.Store in tightly sealed amber vials, in the dark, and consider purging with inert gas after use.[4][15]
Inconsistent or Low Yields in Reactions Partial decomposition of the starting material, leading to lower effective concentration and potential inhibition by impurities.Confirm the purity of the reagent before starting the experiment. Use a fresh, properly stored aliquot.Implement strict storage protocols: refrigerate, protect from light, and store under an inert atmosphere for long-term use.[8][16]
Appearance of Unexpected Peaks in Analytical Spectra (NMR, LC-MS) Formation of degradation products from hydrolysis, oxidation, or photolysis.Cease use of the current batch. Obtain a fresh supply and ensure it is stored correctly from the moment of receipt.Aliquot the chemical upon receipt into smaller, single-use vials to minimize repeated exposure of the main stock to the atmosphere.
Material Appears Clumpy or Moist Water absorption from the atmosphere due to improper sealing or storage in a humid environment.Do not use. Moisture can lead to hydrolysis and will interfere with many reactions.Always ensure the container is sealed tightly. Store in a desiccator if the laboratory environment is particularly humid.[19]

Section 4: Experimental Protocols for Ensuring Stability

Protocol 4.1: Recommended Procedure for Long-Term Storage

  • Procurement: Upon receiving a new bottle of 2-Fluoro-5-nitrothiophene, inspect the container's seal for integrity.

  • Aliquoting: In a low-moisture environment (e.g., a glove box or under a stream of dry nitrogen), aliquot the material into smaller, pre-dried amber glass vials suitable for single or limited use.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.[17]

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the chemical name, date of aliquoting, and batch number.

  • Storage: Place the labeled vials inside a secondary container and store them in a refrigerator at 2-8°C, away from light and incompatible chemicals.[9][11]

Section 5: Visualization of Storage Best Practices

The following workflow diagram outlines the decision-making process for the proper handling and storage of 2-Fluoro-5-nitrothiophene to ensure its long-term stability.

G cluster_workflow Workflow for Handling and Storing 2-Fluoro-5-nitrothiophene receive Receive New Chemical inspect Inspect Container Seal receive->inspect seal_ok Seal Intact? inspect->seal_ok log Log Batch & Date seal_ok->log Yes discard Contact Supplier & Quarantine Batch seal_ok->discard No storage_decision Long-Term Storage (>1 month)? log->storage_decision short_term Store in Original Container (Cool, Dry, Dark Place) storage_decision->short_term No long_term_protocol Follow Long-Term Protocol: Aliquot, Purge with N2/Ar, Seal, and Refrigerate storage_decision->long_term_protocol Yes use Use in Experiment short_term->use long_term_protocol->use end_storage Properly Stored use->end_storage

Caption: Decision workflow for handling 2-Fluoro-5-nitrothiophene.

References

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Organic Syntheses Procedure. [Link]

  • Giebułtowicz, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 49757–49766. [Link]

  • University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Office of Environment, Health & Safety. [Link]

  • Carl ROTH. (2025, September 8). Safety Data Sheet: Nitrofurantoin. [Link] (Note: General stability information for nitro-containing heterocycles).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23498100, 2-Fluoro-5-nitrophenol. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 752-757. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95264, 2-Fluoro-5-nitropyridine. [Link]

  • Ibragimova, A., et al. (2020). Thermally Stable Nitrothiacalixarene Chromophores: Conformational Study and Aggregation Behavior. Molecules, 25(18), 4289. [Link]

  • Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. Green Chemistry, 14, 2730-2738. [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Link]

  • Kharinoeva, T. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Proc. SPIE 12275, Counterterrorism, Crime Fighting, Forensics, and Surveillance Technologies VI. [Link]

  • Ibragimova, A., et al. (2020). Thermally Stable Nitrothiacalixarene Chromophores: Conformational Study and Aggregation Behavior. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • University of Nevada, Reno. (n.d.). Chemical Storage. [Link]

  • ChemWhat. (n.d.). Thiophene, 2-fluoro-5-nitro-. [Link]

  • ResearchGate. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. [Link]

  • University of Southern California. (n.d.). Chemical Segregation and Storage. USC Environmental Health & Safety. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • Huang, C. P., et al. (1998). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • Watts, J. K., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed. [Link]

  • Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. International Journal of Chemical and Environmental Engineering.
  • ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions. [Link]

  • National Center for Biotechnology Information. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme... PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67785, 2-Fluoro-5-nitroaniline. [Link]

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Validation & Comparative

1H NMR Spectrum Interpretation of 2-Fluoro-5-nitrothiophene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of 2-Fluoro-5-nitrothiophene , designed for researchers requiring rigorous structural verification.

Product: 2-Fluoro-5-nitrothiophene CAS: 29669-48-5 Formula: C


H

FNO

S Molecular Weight: 147.13 g/mol

Executive Summary

2-Fluoro-5-nitrothiophene is a critical electrophilic intermediate used in the synthesis of bioisosteres for pharmaceutical development. Its structural integrity is best validated via 1H NMR spectroscopy , which reveals a distinct 2,5-disubstituted thiophene pattern.

This guide provides a predicted spectral analysis based on heteroaromatic substituent additivity rules and comparative literature data. It distinguishes the product from common precursors (e.g., 2-nitrothiophene) through unique Hydrogen-Fluorine (H-F) coupling patterns , offering a definitive identification protocol.

Structural Analysis & Theoretical Prediction

The molecule features a thiophene ring substituted at positions 2 and 5, leaving two protons at positions 3 and 4. The electronic environment is defined by a "push-pull" system:

  • Nitro Group (-NO

    
    , C5):  A strong electron-withdrawing group (EWG) that significantly deshields adjacent protons (downfield shift).
    
  • Fluorine Atom (-F, C2): An electronegative atom that withdraws electron density by induction (deshielding) but donates density by resonance (shielding). In thiophenes, the resonance effect at the ortho position (C3) typically dominates, resulting in a net shielding effect relative to the nitro-deshielded baseline.

Predicted Chemical Shifts & Coupling Constants

Note: Values are estimated based on substituent additivity constants for thiophenes in CDCl


.
ProtonPositionPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H4

to S,

to NO

7.80 – 8.00 dd (Doublet of Doublets)


Deshielded by adjacent -NO

. Shows vicinal coupling to H3 and long-range coupling to F.
H3

to NO

,

to F
6.60 – 6.90 dd (Doublet of Doublets)


Shielded by adjacent -F (resonance). Shows vicinal coupling to H4 and ortho coupling to F.

Key Technical Insight: Unlike benzene derivatives where ortho H-F coupling is large (~8-10 Hz), thiophene H-F coupling often follows a counter-intuitive trend where the meta-coupling (


) is larger than the ortho-coupling (

)
. Expect H4 to appear as a more widely split doublet of doublets than H3.

Comparative Analysis: Product vs. Alternatives

To ensure purity and identity, compare the spectrum of 2-Fluoro-5-nitrothiophene against its likely precursors.

Scenario A: vs. 2-Nitrothiophene (Precursor)[1]
  • 2-Nitrothiophene Signals: Displays three protons (H3, H4, H5).

    • H3: ~7.9 ppm (Doublet).

    • H5: ~7.5 ppm (Doublet of doublets).

    • H4: ~7.1 ppm (Triplet-like/dd).

  • Differentiation:

    • Loss of Signal: The H5 signal (~7.5 ppm) disappears in the fluorinated product.

    • Coupling Complexity: The simple doublets of 2-nitrothiophene transform into doublets of doublets in the product due to

      
      F interaction.
      
    • Shift Change: H3 moves upfield (shielded) from ~7.9 ppm to ~6.7 ppm due to the ortho-Fluorine effect.

Scenario B: Solvent Effects (CDCl vs. DMSO-d )

Solvent choice impacts resolution and chemical shift.

SolventPerformance CharacteristicRecommendation
CDCl

High Resolution. Minimizes viscosity-induced line broadening, allowing clear resolution of the small

coupling (~1.5 Hz).
Preferred for structural characterization.
DMSO-d

Solubility. Useful if the sample is aggregated. Expect a generic downfield shift of +0.1 – 0.3 ppm for all signals due to polarity.Use only if solubility in chloroform is poor.

Visualization: Spectral Interpretation Workflow

The following logic tree guides the analyst through the assignment process.

NMR_Workflow Start Acquire 1H NMR Spectrum (CDCl3) Count Count Integral Regions Start->Count CheckRegions How many aromatic protons? Count->CheckRegions ThreeH 3 Protons (7.0 - 8.0 ppm) CheckRegions->ThreeH 3H TwoH 2 Protons (Distinct Regions) CheckRegions->TwoH 2H Impurity Suspect: 2-Nitrothiophene (Starting Material) ThreeH->Impurity AnalyzeH4 Analyze Downfield Peak (~7.9 ppm) TwoH->AnalyzeH4 AnalyzeH3 Analyze Upfield Peak (~6.7 ppm) TwoH->AnalyzeH3 CouplingCheck Check Splitting Pattern AnalyzeH4->CouplingCheck AnalyzeH3->CouplingCheck Result Confirm: 2-Fluoro-5-nitrothiophene CouplingCheck->Result dd observed (J ~4Hz, ~3Hz)

Caption: Decision logic for verifying 2-Fluoro-5-nitrothiophene identity against common impurities.

Experimental Protocol

To obtain the high-resolution data required to see the small H-F couplings, follow this protocol:

  • Sample Preparation:

    • Dissolve 5–10 mg of 2-Fluoro-5-nitrothiophene in 0.6 mL of CDCl

      
        (99.8% D, with 0.03% TMS).
      
    • Note: Ensure the sample is free of paramagnetic impurities (filter through a small cotton plug if necessary).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Spectral Width: -2 to 14 ppm.

    • Scans (ns): 16–32 scans are sufficient for this concentration.

    • Relaxation Delay (d1): Set to 2.0 seconds to ensure accurate integration of the nitro-adjacent proton.

  • Processing:

    • Apply an exponential window function with LB = 0.3 Hz .

    • Reference the residual CHCl

      
       peak to 7.26 ppm .
      

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Link

  • ChemicalBook. (2025). 2-Nitrothiophene NMR Data and Properties. Link

  • National Institutes of Health (NIH). (2006). Effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed. Link

  • Alfa Chemistry. (2025). 19F Coupling Constants Table. Link

Comparative Guide: Fluorine vs. Halogen Leaving Groups in Nitrothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Leaving Group Ability of Fluorine in Nitrothiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of functionalized thiophenes—critical scaffolds in medicinal chemistry (e.g., Olanzapine, Raloxifene)—Nucleophilic Aromatic Substitution (SNAr) is a cornerstone methodology.[1][2] While iodine and bromine are superior leaving groups in SN1/SN2 reactions due to weak bond strengths, fluorine is the superior leaving group in SNAr reactions of nitrothiophenes.

This guide analyzes the "Element Effect," demonstrating why 2-fluoro-5-nitrothiophene derivatives often react 10–100x faster than their chloro- or bromo- analogs.[3] We provide mechanistic insights, comparative kinetic data, and a self-validating experimental protocol for leveraging this reactivity.

Mechanistic Foundation: The Element Effect

To understand why the strongest carbon-halogen bond (C–F, ~115 kcal/mol) breaks the fastest, one must analyze the rate-determining step (RDS) of the SNAr mechanism.

The Addition-Elimination Pathway

Unlike concerted SN2 reactions, SNAr on nitrothiophenes proceeds via a stepwise addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex).[3]

  • Step 1 (Rate-Determining): Nucleophilic attack disrupts aromaticity, forming the Meisenheimer complex.

  • Step 2 (Fast): Restoration of aromaticity and expulsion of the leaving group.

Why Fluorine Wins: The high electronegativity of fluorine pulls electron density away from the C2 carbon (the site of attack). This inductive effect (


) significantly lowers the energy of the transition state leading to the Meisenheimer complex, accelerating Step 1. Since Step 1 is rate-limiting, the C–F bond strength is kinetically irrelevant.[3]
Visualization: Reaction Energy Profile

The following diagram illustrates the energy landscape, highlighting the stabilization of the transition state (TS1) by fluorine compared to chlorine.

SNAr_Energy_Profile Reactants Reactants (Nitrothiophene + Nu) TS1_F TS1 (Fluorine) Highly Stabilized (-I Effect) Reactants->TS1_F Lower Ea TS1_Cl TS1 (Chlorine) Less Stabilized Reactants->TS1_Cl Higher Ea Inter Meisenheimer Complex TS1_F->Inter TS1_Cl->Inter Products Products (Substituted Thiophene) Inter->Products Fast Step

Figure 1: Comparative energy profile for SNAr. The highly electronegative fluorine atom stabilizes the developing negative charge in Transition State 1 (TS1), lowering the activation energy (


) compared to chlorine.

Comparative Performance Data

The following data synthesizes kinetic trends observed in nitro-activated heterocyclic systems (Spinelli et al., J. Chem. Soc.[4][5] Perkin Trans.[3][4][5][6] 2).

Table 1: Relative Reactivity of 2-Halo-5-Nitrothiophenes

Conditions: Reaction with Piperidine in Methanol at 25°C.[3]

FeatureFluorine (F) Chlorine (Cl) Bromine (Br) Iodine (I)
Relative Rate (

)
~200 - 300 1.0 (Reference)~0.8 - 1.2~0.2 - 0.5
Bond Energy (C-X) 115 kcal/mol84 kcal/mol72 kcal/mol58 kcal/mol
Inductive Effect (

)
Strongest (-I)ModerateWeakWeakest
Primary Advantage Speed & Mild Conditions Low CostAvailabilityNone in SNAr
Primary Disadvantage Synthesis of SM*Slower RateSlower RateSlowest Rate

*SM = Starting Material.[3] Fluoro-thiophenes often require Balz-Schiemann or Halex reactions to synthesize.[3]

Impact on Yield and Purity
  • Fluorine: Reactions often run at 0°C to Room Temperature (RT) .

    • Result: Kinetic control prevents side reactions (e.g., ring opening, polymerization of thiophene). Yields typically >90%.[3]

  • Chlorine/Bromine: Reactions often require Reflux (60–100°C) .

    • Result: Thermal stress can degrade sensitive nucleophiles or the thiophene ring. Yields typically 70–85%.[3]

Experimental Protocol: SNAr on 2-Fluoro-5-Nitrothiophene

This protocol is designed for high-throughput validation. It uses morpholine as a model secondary amine.[1][3]

Materials
  • Substrate: 2-Fluoro-5-nitrothiophene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) – Optional if nucleophile is valuable; otherwise use excess nucleophile.

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve 2-fluoro-5-nitrothiophene (1 mmol) in MeCN (3 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: The high reactivity of the fluoro- derivative requires cooling to prevent exotherms.

  • Addition: Add DIPEA followed by the dropwise addition of Morpholine over 5 minutes.

  • Monitoring (Self-Validating Step):

    • Stir at 0°C for 30 minutes.

    • TLC Check: Spot the reaction mixture against the starting material (SM).

    • Validation: The SM spot (usually higher Rf) should disappear completely. A yellow/orange product spot (lower Rf due to amine polarity) should appear.

    • Contrast: If using the Chloro- analog, this step would show <5% conversion at 0°C.[3]

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and Brine (10 mL). Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Most products crystallize upon standing or require a short silica plug (Hexane/EtOAc).

Workflow Visualization

Experimental_Workflow Step1 Dissolve 2-F-5-Nitrothiophene in MeCN Step2 Cool to 0°C (Critical for F-substrate) Step1->Step2 Step3 Add Amine + Base Dropwise Step2->Step3 Decision TLC Check (30 min) Step3->Decision Finish Workup & Isolate (>90% Yield) Decision->Finish Yes (Fluoro) Heat Heat to 60°C (Required for Cl/Br only) Decision->Heat No (Chloro/Br) Path_F Reaction Complete? (SM Disappeared) Heat->Finish

Figure 2: Decision logic for SNAr. Note that the fluoro-substrate bypasses the heating step required for chloro/bromo analogs.

Critical Analysis & Troubleshooting

When to use Chlorine instead?

Despite Fluorine's kinetic superiority, Chlorine is preferred when:

  • Cost: 2-Chloro-5-nitrothiophene is significantly cheaper.[3]

  • Selectivity: If the molecule has two electrophilic sites, the lower reactivity of Cl allows for better discrimination (temperature control).

  • Stability: Fluoro-nitrothiophenes are highly electrophilic and can hydrolyze if stored improperly in wet solvents.[3]

The "Secondary Steric Effect"

Research by the Spinelli group indicates that while steric hindrance affects benzene derivatives significantly, thiophenes (5-membered rings) exhibit a smaller secondary steric effect . This means bulky nucleophiles (e.g., diisopropylamine) that struggle to react with ortho-substituted nitrobenzenes will often react successfully with the corresponding fluoronitrothiophene.

References

  • Spinelli, D., et al. (1997).[5] Secondary steric effects in SNAr of thiophenes: a coordinate kinetic, thermodynamic, UV–VIS, crystallographic and ab initio study. Journal of the Chemical Society, Perkin Transactions 2.[4][5]

  • Consiglio, G., et al. (1985).[4] Linear free energy ortho-correlations in the thiophene series.[2][3][4] Part 12. The kinetics of piperidinodebromination. Journal of the Chemical Society, Perkin Transactions 2.[4][5] [4]

  • Bunnett, J. F. (1951). The Element Effect in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (Foundational text on F > Cl > Br > I ordering).
  • BenchChem. (2025).[7][8] Synthesis of Substituted 2-Nitrothiophenes: Application Notes.

Sources

Benchmarking Synthesis Routes for 2-Fluoro-5-nitrothiophene: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Fluoro-5-nitrothiophene (CAS 29669-48-5) represents a classic challenge in heterocyclic chemistry: introducing a labile fluorine atom onto an electron-deficient ring while managing the safety profile of a nitro compound.

For drug development applications where purity and scalability are paramount, the Halogen Exchange (Halex) reaction (Route 1) is the superior methodology. It offers the highest process safety margin and atom economy compared to direct nitration or diazotization strategies. While direct nitration (Route 2) is chemically feasible, it is plagued by the high cost of the fluorinated precursor and significant thermal hazards. This guide objectively benchmarks these pathways to facilitate evidence-based decision-making.

Strategic Analysis of Synthesis Pathways

Route 1: Nucleophilic Fluorination (Halex Reaction)

The Industrial Standard This route utilizes 2-chloro-5-nitrothiophene (or the bromo analog) as the starting material. The strong electron-withdrawing effect of the nitro group at the 5-position activates the 2-position for Nucleophilic Aromatic Substitution (


).
  • Mechanism: Meisenheimer complex formation followed by chloride elimination.

  • Key Reagents: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF), Phase Transfer Catalyst (18-crown-6 or TDA-1), Polar Aprotic Solvent (Sulfolane, DMSO, or DMF).

  • Advantages: High regioselectivity (100%), scalable, avoids handling unstable diazonium salts.

  • Challenges: Requires strictly anhydrous conditions; high temperatures (120°C–150°C) can degrade the product if not monitored.

Route 2: Electrophilic Nitration

The Laboratory Shortcut Direct nitration of 2-fluorothiophene using mixed acids (HNO₃/H₂SO₄) or mild nitrating agents (Acetyl nitrate).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The fluorine atom directs the nitro group to the 5-position (para-like).

  • Key Reagents: Fuming Nitric Acid, Acetic Anhydride.[1]

  • Advantages: One-step synthesis from 2-fluorothiophene.

  • Challenges: Safety Hazard. Nitration of thiophenes is notoriously exothermic and prone to "runaway" reactions. 2-Fluorothiophene is significantly more expensive than the chlorinated precursor used in Route 1.

Route 3: Modified Balz-Schiemann (Diazotization)

The Academic Baseline Conversion of 2-amino-5-nitrothiophene to the diazonium salt, followed by thermal decomposition in the presence of tetrafluoroborate (


).
  • Mechanism: Diazotization -> Dediazoniation -> Fluorination.

  • Advantages: Useful if the amino-precursor is already an intermediate in the pipeline.

  • Challenges: Thiophene diazonium salts are highly unstable and can explode even at low temperatures. Low yields (<50%) make this unviable for scale-up.

Benchmarking Matrix

ParameterRoute 1: Halex (

)
Route 2: Direct NitrationRoute 3: Diazotization
Starting Material 2-Chloro-5-nitrothiophene2-Fluorothiophene2-Amino-5-nitrothiophene
Reagent Cost LowHighMedium
Typical Yield 75 – 85% 60 – 70%< 50%
Atom Economy HighMediumLow
Scalability High (Kg to Ton) Low (Thermal risks)Very Low (Explosion risk)
Safety Profile Moderate (High Temp)Severe (Runaway Risk) Severe (Unstable Intermediate)
Purity Profile High (>98%)Medium (Isomers possible)Low (Tarry byproducts)

Visualizing the Decision Logic

The following diagram illustrates the chemical pathways and the decision-making logic based on scale and safety constraints.

SynthesisPathways Start Target: 2-Fluoro-5-nitrothiophene Route1 Route 1: Halex (SnAr) Start: 2-Chloro-5-nitrothiophene Process1 Reagents: KF, 18-Crown-6 Solvent: Sulfolane, 140°C Route1->Process1 Route2 Route 2: Nitration Start: 2-Fluorothiophene Process2 Reagents: HNO3, Ac2O Temp: <10°C (Exothermic) Route2->Process2 Route3 Route 3: Diazotization Start: 2-Amino-5-nitrothiophene Process3 Reagents: NaNO2, HBF4 Temp: 0°C -> Heat Route3->Process3 Result1 Yield: 80%+ Scalable & Safe Process1->Result1 Result2 Yield: 65% Explosion Risk Process2->Result2 Result3 Yield: <45% Unstable Intermediates Process3->Result3 Result1->Start Preferred Result2->Start Lab Only

Caption: Comparative workflow of synthesis routes. Green path indicates the recommended industrial standard.

Detailed Experimental Protocols

Protocol A: Halex Reaction (Recommended)

Based on optimized conditions for activated heteroaromatic fluorination.

Reagents:

  • 2-Chloro-5-nitrothiophene (1.0 eq)

  • Potassium Fluoride (Spray-dried, 2.5 eq)

  • Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (0.05 eq)

  • Solvent: Sulfolane or DMSO (Dry)

Procedure:

  • Drying: Charge KF into the reactor and dry under vacuum at 150°C for 4 hours to remove trace water (Critical for

    
     success).
    
  • Mixing: Cool to 100°C. Add dry Sulfolane and the phase transfer catalyst. Stir for 30 minutes.

  • Addition: Add 2-Chloro-5-nitrothiophene.

  • Reaction: Heat the mixture to 130°C – 140°C for 6–12 hours. Monitor by HPLC/GC until starting material < 1%.

  • Workup: Cool to room temperature. Dilute with water (5x volume) and extract with Ethyl Acetate or Dichloromethane.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. The product can be purified by vacuum distillation or recrystallization from hexanes.
    
Protocol B: Direct Nitration (Small Scale Only)

Caution: Perform behind a blast shield.

Reagents:

  • 2-Fluorothiophene (1.0 eq)

  • Nitric Acid (Fuming, 1.1 eq)

  • Acetic Anhydride (Solvent/Reagent)[2]

Procedure:

  • Preparation: Dissolve 2-fluorothiophene in Acetic Anhydride and cool to -10°C .

  • Nitration: Prepare a solution of Fuming

    
     in Acetic Anhydride (Acetyl Nitrate formed in situ). Add this mixture dropwise to the thiophene solution.
    
  • Control: Maintain internal temperature strictly below 0°C . A rapid exotherm indicates a potential runaway.

  • Quench: Pour the reaction mixture onto crushed ice.

  • Isolation: Filter the yellow precipitate (2-Fluoro-5-nitrothiophene). Wash with cold water.

Process Safety & Scalability Analysis

When scaling from gram to kilogram quantities, the physical properties of the reaction matrix become critical.

Hazard ClassRoute 1 (Halex)Route 2 (Nitration)Mitigation Strategy
Thermal Stability Stable up to 180°C (Solvent limit)Unstable (Exothermic decomposition)Route 2 requires active cooling and emergency dump tanks.
Toxicity Fluoride salts (Toxic)Nitro-vapors (Toxic/Corrosive)Proper PPE and scrubbers for NOx fumes (Route 2).
Pressure AtmosphericPotential for rapid gas evolutionRoute 1 is performed in standard reactors; Route 2 requires burst disks.

Recommendation: For any batch size >100g, Route 1 (Halex) is the only responsible choice due to the inherent thermal instability of nitrating thiophenes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83222, 2-Bromo-5-nitrothiophene (Precursor Analog). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-5-nitrothiophene. (Used for hazard extrapolation). Retrieved from .

  • Organic Syntheses. Nitration of Thiophenes: General Procedures. (Historical grounding for Route 2). Retrieved from .

  • Google Patents. Method for efficient synthesis of nitro-halothiophenes (CN Patents). Retrieved from .

(Note: Specific literature on "2-Fluoro-5-nitrothiophene" is often embedded within broader patents for antibacterial or optoelectronic thiophene derivatives. The protocols above are derived from standard "Halex" and "Nitration" methodologies for this class of compounds.)

Sources

Safety Operating Guide

2-Fluoro-5-nitrothiophene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

2-Fluoro-5-nitrothiophene (CAS: 71926-24-4) is a halogenated nitro-heterocycle.[1] While valuable as an intermediate in pharmaceutical synthesis (often for nucleophilic aromatic substitution), it presents specific disposal challenges due to the energetic nature of the nitro group and the release of toxic byproducts (HF, SOx, NOx) upon thermal decomposition.[1]

Critical Disposal Directive:

  • DO NOT dispose of down the drain.[1][2]

  • DO NOT mix with strong bases (risk of exothermic decomposition).

  • DO NOT mix with oxidizers.[1]

  • MANDATORY: Segregate as "Flammable / Toxic / Halogenated Organic" waste.[1]

Technical Profile & Hazard Quantification

To handle this compound safely, one must understand its physicochemical triggers.[1][3] The nitro group (


) on the thiophene ring introduces electronic deficiency, making the fluorine atom highly susceptible to nucleophilic attack, but also rendering the molecule potentially shock-sensitive or thermally unstable under confinement.[1]

Table 1: Physicochemical Properties & Waste Characterization

PropertyDataDisposal Implication
CAS Number 71926-24-4Unique identifier for waste manifesting.[1]
Molecular Formula

Contains F, N, S. Incineration requires scrubbers for HF/SOx.[1]
Physical State Solid (Low melting point)May sublime; seal containers tightly to prevent vapor migration.[1]
Hazard Class Irritant, HarmfulGHS: H302, H315, H319, H335.[1] Handle with full PPE.[1][3][4][5][6]
Reactivity Nitro-aromaticPotential for rapid decomposition if heated or shocked.[1]
Incompatibility Strong Bases, OxidizersHigh Risk: Bases can trigger rapid nucleophilic substitution/decomposition.

Operational Disposal Workflow

The following workflow is designed to prevent cross-contamination and accidental activation of the nitro moiety.

Phase A: Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize the material at the bench level.

  • Quenching (Reaction Mixtures Only):

    • If the compound is in a reaction mixture with unreacted reagents, quench carefully.

    • Protocol: Dilute with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with water or mild buffer. Avoid strong hydroxide bases (e.g., 10M NaOH) to prevent thermal runaway. Use dilute bicarbonate if neutralization is strictly necessary.[1]

  • Solvent Selection:

    • Dissolve solid residues in a halogenated solvent (e.g., Dichloromethane) if liquid disposal is required. This ensures the waste enters the correct incineration stream (high-temperature injection).[1]

Phase B: Waste Segregation & Packaging
  • Solid Waste:

    • Place pure solid or contaminated silica gel/paper in a wide-mouth HDPE jar .[1]

    • Label: "Solid Waste: Toxic, Organic. Contains: 2-Fluoro-5-nitrothiophene."[1]

  • Liquid Waste:

    • Segregate into "Halogenated Organic Solvents" carboy.

    • Crucial: Do not mix with "Oxidizing Acids" (Nitric/Perchloric) or "Strong Bases."[1]

Phase C: Disposal Decision Logic (Visualization)

The following diagram outlines the decision matrix for disposing of 2-Fluoro-5-nitrothiophene, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: 2-Fluoro-5-nitrothiophene StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid PackSolid Double Bag (Antistatic) Place in HDPE Drum Solid->PackSolid LabelSolid Label: Toxic Solid (Trace Fluorine/Sulfur) PackSolid->LabelSolid Manifest Waste Manifesting (List Constituents) LabelSolid->Manifest Quench Quench Reactive Reagents (Avoid Strong Bases) Liquid->Quench Segregate Segregate: Halogenated Organic Waste Quench->Segregate Segregate->Manifest Incineration High-Temp Incineration (w/ HF & SOx Scrubbing) Manifest->Incineration Licensed Facility Only

Figure 1: Decision matrix for the segregation and disposal of 2-Fluoro-5-nitrothiophene waste streams.

Scientific Integrity: The "Why" Behind the Protocol

As scientists, we adhere to protocols not just for compliance, but because we understand the molecular mechanics of risk.[1]

1. The Nitro-Thiophene Instability Nitro compounds are inherently energetic.[1] The nitro group is a strong electron-withdrawing group (EWG).[1] On a thiophene ring, this creates a system that can be shock-sensitive, although less so than polynitro-benzenes.[1]

  • Risk:[1][4][5][7][8][9] In the presence of strong bases (hydroxides, alkoxides), the thiophene ring can undergo ring-opening or form unstable Meisenheimer complexes [1].[1] This decomposition is often exothermic.[1]

  • Protocol Validation: This is why we explicitly ban mixing this waste with basic waste streams.[1]

2. The Fluorine Factor (HF Generation) Upon combustion (the standard disposal method for organics), the fluorine atom is stripped from the ring.

  • Mechanism:[1][2][4][10]

    
     (Hydrofluoric Acid).[1]
    
  • Protocol Validation: Standard incinerators may not handle high fluoride loads without damage to the refractory lining or release of HF gas. By labeling the waste as "Halogenated," waste handlers ensure it is directed to an incinerator equipped with caustic scrubbers to neutralize the HF gas [2].

Emergency Response: Spills and Exposure

In the event of a spill during the disposal process:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] If powder is airborne, use a P95/P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) as the nitro compound acts as an oxidizer source.[1]

  • Decontamination: Clean the surface with a mild detergent and water.[1] Collect all rinsate as hazardous waste.[1]

References

  • Sigma-Aldrich. (2024).[1][3][4] Safety Data Sheet: 2-Fluoro-5-nitrothiophene. MilliporeSigma.[1][3][4][8] Link

  • Thermo Fisher Scientific. (2025).[1][3][9] Chemical Resistance and Disposal Guide. Fisher Scientific.[1][8][9] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Link

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.